molecular formula C19H23ClO4 B045073 (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one CAS No. 119993-48-5

(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one

Cat. No. B045073
CAS RN: 119993-48-5
M. Wt: 350.8 g/mol
InChI Key: ZFOBGKZKFOAYTR-COSBXKIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of NF-kB and COX-2, which are involved in the inflammatory response. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. It also possesses anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one in lab experiments include its ability to inhibit various enzymes and signaling pathways that are involved in the pathogenesis of diseases. It also possesses antioxidant, anti-inflammatory, and anticancer properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one. These include further studies on its safety and efficacy in humans, the development of more potent and selective analogs, and the investigation of its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of (7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. The intermediate is then reacted with 5-chloro-2-hydroxybenzoyl chloride in the presence of a base to yield the final product.

Scientific Research Applications

(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties.

properties

CAS RN

119993-48-5

Product Name

(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one

Molecular Formula

C19H23ClO4

Molecular Weight

350.8 g/mol

IUPAC Name

(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one

InChI

InChI=1S/C19H23ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,17,21,23H,5H2,1-4H3/b7-6+,12-8+/t11?,17-,19-/m0/s1

InChI Key

ZFOBGKZKFOAYTR-COSBXKIPSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@]([C@H](C2=CO1)O)(C)O)Cl

SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl

synonyms

TL 1
TL-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.